ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate
Overview
Description
Ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate is a complex organic compound that features a pyridine ring substituted with cyano and methyl groups, and a thioester linkage
Scientific Research Applications
Ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used to study enzyme interactions and as a probe in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate typically involves the following steps:
Formation of 3-cyano-4,6-dimethyl-2-pyridone: This is achieved by the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine.
Allylation and Halocyclization: The 3-cyano-4,6-dimethyl-2-pyridone is then allylated using allyl bromide, followed by halocyclization with iodine or bromine to form the desired pyridine derivative.
Thioester Formation: The final step involves the reaction of the pyridine derivative with ethyl 3-oxobutanoate in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the thioester linkage can undergo nucleophilic attack, making it a versatile intermediate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethyl-2-pyridone: Shares the pyridine core but lacks the thioester linkage.
tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Similar pyridine structure but with a different functional group.
Uniqueness
Ethyl 4-((3-cyano-4,6-dimethylpyridin-2-yl)thio)-3-oxobutanoate is unique due to its combination of a cyano-substituted pyridine ring and a thioester linkage, which imparts distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
ethyl 4-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-4-19-13(18)6-11(17)8-20-14-12(7-15)9(2)5-10(3)16-14/h5H,4,6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNGGHOSBGQZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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